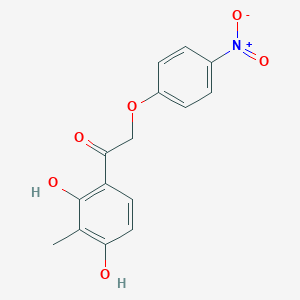
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone is an organic compound that features both phenolic and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone typically involves the reaction of 2,4-dihydroxy-3-methylbenzaldehyde with 4-nitrophenol in the presence of a suitable catalyst. The reaction conditions may include:
- Solvent: Common solvents such as ethanol or methanol.
- Catalyst: Acidic or basic catalysts to facilitate the reaction.
- Temperature: Moderate temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenolic hydroxyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or sulfonated phenolic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone involves its interaction with molecular targets such as enzymes or receptors. The phenolic and nitro groups can participate in various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,4-Dihydroxyphenyl)-2-(4-nitrophenoxy)ethanone: Lacks the methyl group.
1-(2,4-Dihydroxy-3-methylphenyl)-2-(4-aminophenoxy)ethanone: Nitro group replaced with an amine group.
Eigenschaften
CAS-Nummer |
302914-00-7 |
|---|---|
Molekularformel |
C15H13NO6 |
Molekulargewicht |
303.27 g/mol |
IUPAC-Name |
1-(2,4-dihydroxy-3-methylphenyl)-2-(4-nitrophenoxy)ethanone |
InChI |
InChI=1S/C15H13NO6/c1-9-13(17)7-6-12(15(9)19)14(18)8-22-11-4-2-10(3-5-11)16(20)21/h2-7,17,19H,8H2,1H3 |
InChI-Schlüssel |
XUYMVGAKABYHEI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1O)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15080845.png)
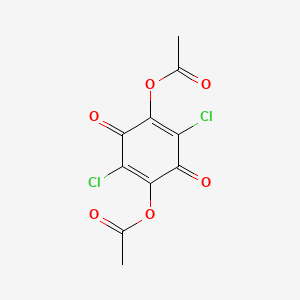
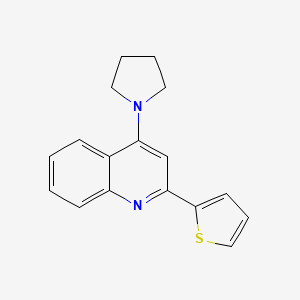
![methyl 4-[(E)-{2-[3-(9H-carbazol-9-yl)propanoyl]hydrazinylidene}methyl]benzoate](/img/structure/B15080857.png)
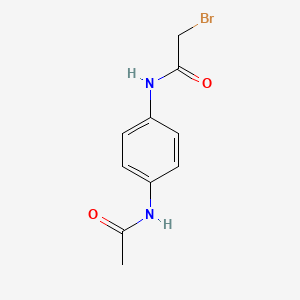
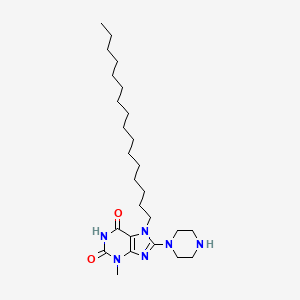
![(2E)-1-(4-nitrophenyl)-2-[2-(trifluoromethyl)benzylidene]hydrazine](/img/structure/B15080886.png)
![8-{(2Z)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15080888.png)
![ethyl (2E)-7-methyl-5-(3-nitrophenyl)-3-oxo-2-[(2E)-3-phenyl-2-propenylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15080896.png)
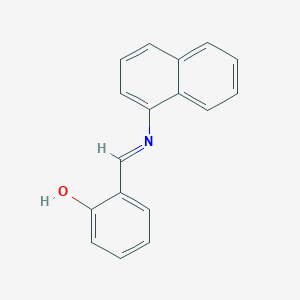
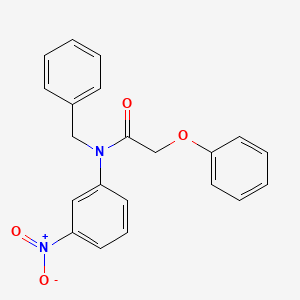

![(4-Nitrophenyl)(2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B15080913.png)
![Hexyl 4-{[(4-methylphenoxy)acetyl]amino}benzoate](/img/structure/B15080933.png)
